

In-Depth Technical Guide: 2-Deacetyltaxuspine X

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Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594682

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Core Compound Details

Compound: **2-Deacetyltaxuspine X**

Identifier	Value
CAS Number	259678-73-4
IUPAC Name	[(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate
Molecular Formula	C39H48O13
Molecular Weight	724.79 g/mol

Biological Activity

2-Deacetyltaxuspine X, a taxane diterpenoid isolated from the seeds of *Taxus mairei*, has been identified as a potent multidrug resistance (MDR) reversing agent^[1]. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to chemotherapy resistance in cancer cells^[1]. By inhibiting P-gp, **2-**

Deacetyltaxuspine X can increase the intracellular accumulation of cytotoxic drugs in resistant cancer cells[1].

A study focused on simplified synthetic analogs of taxuspine X reported a derivative that demonstrated significant P-gp inhibitory activity with an IC₅₀ value of 7.2×10^{-6} M[1]. This research highlights the potential of the taxuspine X scaffold in developing effective MDR modulators.

Experimental Protocols

Isolation of 2-Deacetyltaxuspine X from *Taxus mairei* Seeds

The following protocol is based on the methodology described by Shen et al. (2000) for the isolation of taxanes from the seeds of *Taxus mairei*[2].

1. Extraction:

- Dried and powdered seeds of *Taxus mairei* are extracted with methanol (MeOH) at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

- The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- The taxane-containing fraction is typically found in the ethyl acetate layer.

3. Chromatographic Separation:

- The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and acetone).
- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

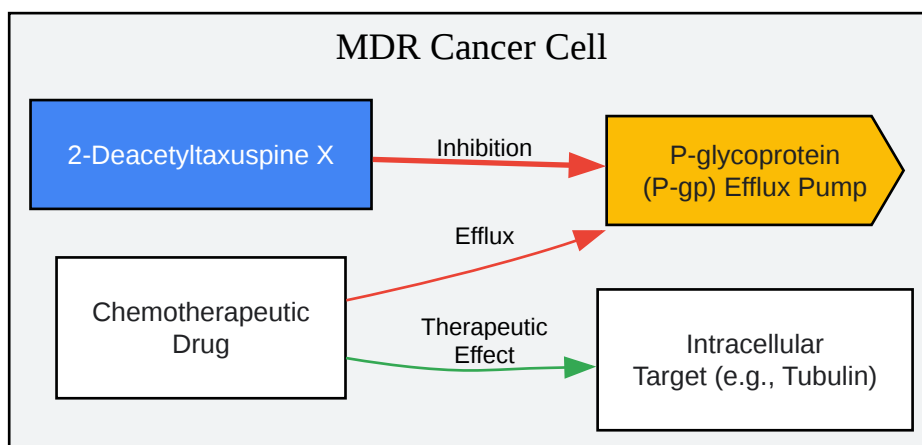
- Fractions containing compounds with similar TLC profiles to known taxanes are combined and further purified using repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).
- Final purification yields **2-Deacetyltaxuspine X** as a pure compound.

5. Structure Elucidation:

- The structure of the isolated compound is determined using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry (MS), and by comparison with published data.

Visualizations

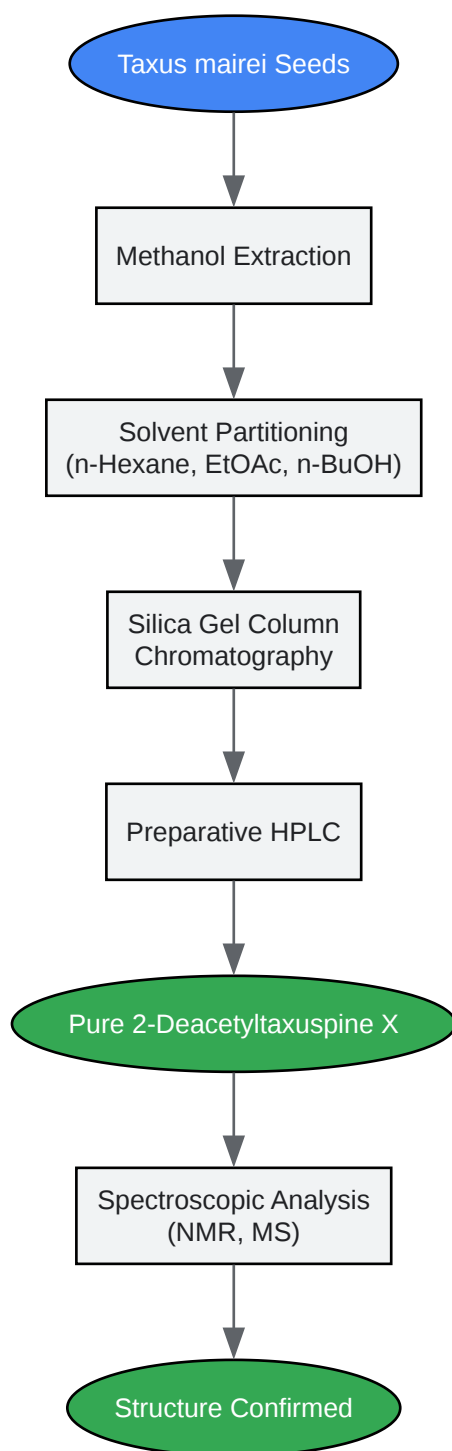
Logical Relationship of 2-Deacetyltaxuspine X in Overcoming Multidrug Resistance



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Caption: Mechanism of MDR reversal by **2-Deacetyltaxuspine X**.

Experimental Workflow for Isolation and Characterization



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Caption: Workflow for isolating **2-Deacetyltaxuspine X**.

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References

- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane diterpenoids from seeds of *Taxus mairei* - PubMed [pubmed.ncbi.nlm.nih.gov]
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